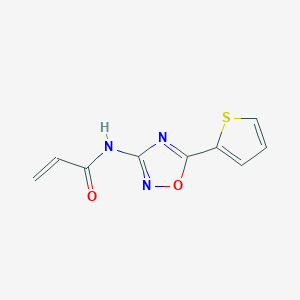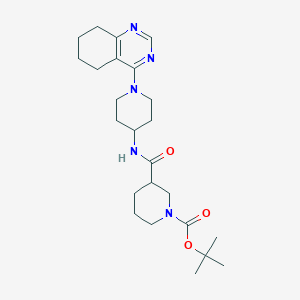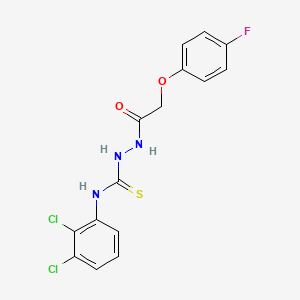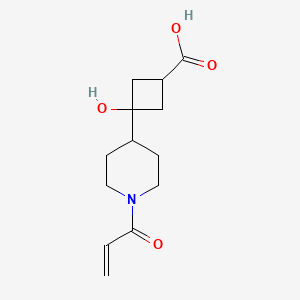
2-Bromo-2-cyclohexen-1beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-2-cyclohexen-1beta-ol and related compounds often involves bromination reactions and cyclization processes. For instance, the intramolecular bromo-amination of 1,4-cyclohexadiene aminal showcases a one-pot discrimination of two olefins in the cyclohexane system, which was used for the asymmetric synthesis of (-)-gamma-lycorane, indicating a method that might be closely related to the synthesis of similar brominated cyclohexene derivatives (Fujioka et al., 2006).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of brominated cyclohexene compounds. For example, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one were determined using X-ray crystallographic analysis, shedding light on the stereochemical configurations that might be similar to those of 2-Bromo-2-cyclohexen-1beta-ol (Li et al., 1995).
Chemical Reactions and Properties
The reactivity of brominated cyclohexenes with other compounds can lead to a variety of chemical transformations. For example, the syn bromination of 2-cyclohexen-1-ol benzoates highlighted the formation of specific dibromo cyclohexanol esters, indicating the types of reactions that 2-Bromo-2-cyclohexen-1beta-ol might undergo (Bellucci et al., 1987).
Physical Properties Analysis
The physical properties of brominated cyclohexenes, such as melting points and solubility, are crucial for their application in various chemical processes. Studies on related compounds provide insights into these properties, although specific data on 2-Bromo-2-cyclohexen-1beta-ol might require targeted research.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and conditions, determine the versatility of brominated cyclohexenes in synthesis. The crossed [2+2] cycloaddition reactions of related compounds offer a glimpse into the potential chemical behaviors of 2-Bromo-2-cyclohexen-1beta-ol (Lee et al., 2009).
Wissenschaftliche Forschungsanwendungen
Mechanistic Evaluation in Organic Synthesis :
- A study by Neverov and Brown (1998) explored the kinetics of reactions involving bis(sym-collidine)bromonium triflate with various alkenes, providing insights into the mechanistic aspects of these reactions. They found that reactions with alkenes like cyclohexene led to complex intermediates and products, such as trans-1-bromo-2-trifluoromethanesulfonylcyclohexane (Neverov & Brown, 1998).
Synthetic Applications in Chemistry :
- Ghosh and Ray (2017) reviewed the advancements in bromovinyl aldehyde chemistry, particularly focusing on the synthetic applications of 2-bromo-cyclohexenecarbaldehydes under palladium-catalyzed conditions. This work demonstrates the importance of these compounds in synthesizing biologically and medicinally relevant molecules (Ghosh & Ray, 2017).
Computational Studies in Organic Chemistry :
- Freccero et al. (2000) conducted a computational study on the epoxidation of 2-cyclohexen-1-ol, providing insights into the facial selectivity of epoxidation processes. This research is crucial in understanding the reactivity and selectivity of similar organic compounds (Freccero, Gandolfi, Sarzi-Amade & Rastelli, 2000).
Exploration of Bicyclic Oxetanes and Acetonide Equivalents :
- Paquette and Thompson (1993) described the conversion of 3-bromo-2-cyclohexenone into functionalized bicyclic oxetanes, demonstrating the versatility of bromo-cyclohexenol derivatives in organic synthesis (Paquette & Thompson, 1993).
Synthesis of Complex Organic Structures :
- Sun, Wang, and Prins (2008) reported the synthesis of 2-bromo-3-methylcyclohexanone, a derivative of 2-bromo-cyclohexen-1-one, used for annulating dibenzothiophenes. This highlights the role of bromo-cyclohexenol compounds in synthesizing intricate organic structures (Sun, Wang & Prins, 2008).
Studies on Electrophilic Additions and Bromonium Ion Intermediates :
- Research by Nagorski and Brown (1992) investigated the electrophilic addition of bromine to olefins, shedding light on the behavior and lifetime of bromonium ion intermediates. This work is significant in understanding the reactivity of bromo-cyclohexenol in similar reactions (Nagorski & Brown, 1992).
Investigations on Stereochemistry of Reactions :
- Miyajima, Ichihara, and Simamura (1975) studied the stereochemistry of hydrogen bromide's reaction with cyclohexene in the presence of oxygen. Their findings provide a deeper understanding of the stereochemical outcomes in such reactions involving bromo-cyclohexenol related compounds (Miyajima, Ichihara & Simamura, 1975).
Eigenschaften
IUPAC Name |
(1R)-2-bromocyclohex-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDKKDWANPIULS-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C([C@@H](C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-cyclohexen-1beta-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)


![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)